molecular formula C29H28N2O5S B608910 VC-3046 CAS No. 352683-04-6

VC-3046

Cat. No.: B608910
CAS No.: 352683-04-6
M. Wt: 516.61
InChI Key: DZYMAABFFBOFLC-ACQOKJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: VC-3046 (CAS No. 328956-61-2) is a fluorinated boronic acid derivative with the molecular formula C₆H₅BClFO₂ and a molecular weight of 174.37 g/mol . Its PubChem CID is 15391287, and it is characterized by high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability.

Properties

CAS No.

352683-04-6

Molecular Formula

C29H28N2O5S

Molecular Weight

516.61

IUPAC Name

{4-[3-(2-Ethyl-phenyl)-2(Z)-(2-ethyl-phenylimino)-4-oxo-thiazolidin-5(Z)-ylidenemethyl]-2-methoxy-phenoxy}-acetic acid

InChI

InChI=1S/C29H28N2O5S/c1-4-20-10-6-8-12-22(20)30-29-31(23-13-9-7-11-21(23)5-2)28(34)26(37-29)17-19-14-15-24(25(16-19)35-3)36-18-27(32)33/h6-17H,4-5,18H2,1-3H3,(H,32,33)/b26-17+,30-29-

InChI Key

DZYMAABFFBOFLC-ACQOKJFWSA-N

SMILES

COC1=CC(/C=C(S/C(N2C3=CC=CC=C3CC)=N\C4=C(CC)C=CC=C4)\C2=O)=CC=C1OCC(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VC-3046 typically involves the reaction of 4-chlorobenzoyl chloride with 2,6-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

4-chlorobenzoyl chloride+2,6-dimethylanilineThis compound+HCl\text{4-chlorobenzoyl chloride} + \text{2,6-dimethylaniline} \rightarrow \text{this compound} + \text{HCl} 4-chlorobenzoyl chloride+2,6-dimethylaniline→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: VC-3046 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

VC-3046 has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of VC-3046 involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties :

  • Solubility: 1.01 mg/mL (water), 1.71 mg/mL (ethanol), 1.15 mg/mL (ethyl acetate) .
  • Hazard Profile : Classified under warning-level hazards (H315: skin irritation, H319: eye irritation, H335: respiratory irritation) .

Synthesis : VC-3046 is synthesized via a palladium-catalyzed coupling reaction under inert conditions. Key reagents include tris(dibenzylideneacetone)dipalladium(0), (3-chloro-5-fluorophenyl)boronic acid, and potassium phosphate tribasic in N,N-dimethylformamide (DMF) at 60°C for 3 hours. Purification involves high-performance liquid chromatography (HPLC) and silica gel column chromatography (40–50% ethyl acetate in hexane) .

Comparative Analysis with Similar Compounds

This compound belongs to a class of fluorinated boronic acids, which are pivotal in drug discovery for their enzyme-inhibitory and stability properties. Below is a systematic comparison with structurally analogous compounds (Table 1) and their functional distinctions.

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound ID CAS No. Similarity Score* Key Distinctions
This compound 328956-61-2 1.00 High BBB permeability; non-CYP inhibitory
Analogue A Not disclosed 0.91 Lower GI absorption; CYP2D6 inhibition
Analogue B Not disclosed 0.89 Reduced solubility in polar solvents
Analogue C Not disclosed 0.88 Higher P-gp substrate activity

*Similarity scores (0.88–0.91) are based on Tanimoto coefficients for structural alignment .

Key Research Findings

Solubility Profile: this compound’s ethanol solubility (1.71 mg/mL) exceeds Analogue B (0.89 similarity), which demonstrates poor miscibility in polar solvents, limiting its formulation options .

Safety : Unlike Analogue C (0.88 similarity), this compound lacks P-gp substrate activity, reducing drug-efflux risks in cancer therapy .

Critical Discussion and Limitations

  • Structural Advantages: The chloro-fluorophenyl group in this compound enhances metabolic stability compared to non-halogenated analogues .
  • Gaps in Data : Detailed pharmacokinetic profiles (e.g., half-life, clearance) of analogues are unavailable in public databases, limiting mechanistic comparisons.
  • Toxicity Concerns : While this compound’s hazard profile is moderate, analogues with higher halogen content (e.g., brominated derivatives) may pose greater environmental risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.